molecular formula C12H18ClN3O B1425107 N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236255-22-3

N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1425107
M. Wt: 255.74 g/mol
InChI Key: YSGZAJFDJUANIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride” is not explicitly provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride” are not explicitly provided in the sources I found .

Scientific Research Applications

Synthesis and Evaluation in Pharmaceuticals

N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride and its derivatives have been extensively studied in the synthesis of pharmaceutical compounds. For instance, Norman et al. (1996) investigated heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride as potential antipsychotic agents. These compounds showed promising in vivo activities comparable to reference compounds and exhibited reduced side effects in behavioral models (Norman, Navas, Thompson, & Rigdon, 1996).

Catalytic Processes and Synthesis Optimization

The compound has also been a focus in developing efficient synthetic processes. Wei et al. (2016) established a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, highlighting its potential in the treatment of central nervous system disorders. Their optimized process provides high yield and purity, demonstrating the compound's importance in medical research (Wei, Chen, Yan, Li, Li, & Wang, 2016).

Antimicrobial and Antifungal Activities

Zhuravel et al. (2005) synthesized novel carboxamides by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides. These compounds demonstrated significant antibacterial and antifungal activities, comparable or superior to standard drugs, showcasing the compound's potential in antimicrobial research (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Metabolism in Clinical Trials

Gong et al. (2010) studied the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Their research identified metabolites and pathways in humans, indicating the compound's importance in pharmacokinetic studies (Gong, Chen, Deng, & Zhong, 2010).

Molecular Interaction Studies

Research by Shim et al. (2002) on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a CB1 cannabinoid receptor antagonist, provided insights into the molecular interaction and binding mechanisms of similar compounds. This study contributes to understanding receptor-ligand interactions in pharmaceutical development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Anti-Acetylcholinesterase Activity

Piperidine derivatives, such as those explored by Sugimoto et al. (1990), have been evaluated for their anti-acetylcholinesterase activities. These studies contribute to the development of treatments for conditions like dementia (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Catalytic Hydrogenation Research

Research on catalytic hydrogenation of pyridinecarboxamides, such as Cheng et al.'s (2009) work, showcases the compound's relevance in chemical synthesis and catalysis (Cheng, Xu, Zhu, Xing, Wang, & Hu, 2009).

Antibacterial and Anticancer Evaluation

Bondock and Gieman (2015) investigated novel 2-chloro-3-hetarylquinolines, showcasing the compound's use in developing new antibacterial and anticancer agents (Bondock & Gieman, 2015).

Safety And Hazards

The safety and hazards associated with “N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride” are not explicitly mentioned in the sources I found .

Future Directions

The future directions of “N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

N-(pyridin-3-ylmethyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(11-5-1-2-7-14-11)15-9-10-4-3-6-13-8-10;/h3-4,6,8,11,14H,1-2,5,7,9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGZAJFDJUANIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride

CAS RN

1236255-22-3
Record name 2-Piperidinecarboxamide, N-(3-pyridinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236255-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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